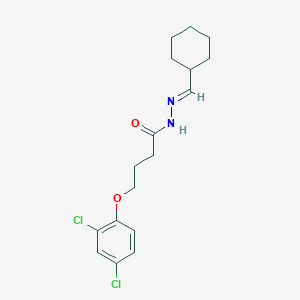

N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide, also known as CPPU, is a synthetic plant growth regulator that has gained significant attention in recent years due to its potential applications in agriculture. CPPU belongs to the family of substituted phenylureas and has been shown to promote cell division and elongation, increase fruit size and yield, and enhance stress tolerance in plants. In

Mechanism of Action

N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide acts as a cytokinin-like compound, promoting cell division and elongation by stimulating the activity of cytokinin receptors. This compound also enhances the expression of genes involved in cell division and elongation, as well as stress response pathways. Additionally, this compound has been shown to increase the activity of enzymes involved in carbohydrate metabolism, leading to increased sugar accumulation in fruits and vegetables.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects on plants. It promotes cell division and elongation, leading to increased plant growth and yield. This compound also enhances stress tolerance by increasing the activity of stress response pathways and improving the efficiency of photosynthesis. Furthermore, this compound increases the sugar content, vitamin C content, and antioxidant activity of fruits and vegetables, leading to improved quality.

Advantages and Limitations for Lab Experiments

N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide has several advantages for lab experiments. It is easy to apply and has a long shelf life. It is also relatively inexpensive compared to other plant growth regulators. However, there are some limitations to its use in lab experiments. This compound can be toxic to some plant species at high concentrations, and its effects can vary depending on the plant species, cultivar, and growth conditions.

Future Directions

There are several future directions for research on N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide. One area of interest is the development of new this compound analogs with improved efficacy and specificity. Another area of research is the elucidation of the molecular mechanisms underlying this compound's effects on plant growth and development. Additionally, there is a need for further studies on the effects of this compound on plant-microbe interactions and its potential applications in sustainable agriculture. Finally, the development of new formulations and delivery systems for this compound could enhance its effectiveness and reduce its environmental impact.

Synthesis Methods

N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide can be synthesized using a variety of methods, including the reaction of 4-chloro-2,6-dinitrophenol with cyclohexanone to form 4-cyclohexylmethylene-2,6-dinitrophenol, which is then reacted with 2,4-dichlorophenoxyacetic acid to form this compound. Other methods involve the reaction of 4-chloro-2,6-dinitrophenol with cyclohexanone to form 4-cyclohexylmethylene-2,6-dinitrophenol, which is then reacted with 2,4-dichlorophenylhydrazine to form this compound.

Scientific Research Applications

N'-(cyclohexylmethylene)-4-(2,4-dichlorophenoxy)butanohydrazide has been extensively studied for its potential applications in agriculture. It has been shown to promote cell division and elongation, increase fruit size and yield, and enhance stress tolerance in a variety of crops, including grapes, kiwifruit, apples, tomatoes, and strawberries. This compound has also been shown to improve the quality of fruits and vegetables by increasing their sugar content, vitamin C content, and antioxidant activity. Furthermore, this compound has been demonstrated to be effective in reducing the negative effects of environmental stressors, such as drought, salinity, and extreme temperatures, on crop growth and development.

properties

IUPAC Name |

N-[(E)-cyclohexylmethylideneamino]-4-(2,4-dichlorophenoxy)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22Cl2N2O2/c18-14-8-9-16(15(19)11-14)23-10-4-7-17(22)21-20-12-13-5-2-1-3-6-13/h8-9,11-13H,1-7,10H2,(H,21,22)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUHDPZJKHLRFQ-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B5780957.png)

![allyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5780967.png)

![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)

![2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5781003.png)

![2,6-dichlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5781015.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5781017.png)

![2-methyl-1-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5781031.png)

![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)